Cas no 57136-15-9 (Isoxazole, 5-nitro-3-phenyl-)

Isoxazole, 5-nitro-3-phenyl- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-8577945-1.0g |
5-nitro-3-phenyl-1,2-oxazole |
57136-15-9 | 95% | 1.0g |
$0.0 | 2023-01-05 |
Isoxazole, 5-nitro-3-phenyl- 関連文献
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1. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
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Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
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Shaowen Cao,Timothy Thatt Yang Tan,Say Chye Joachim Loo Chem. Commun., 2015,51, 9381-9384
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Darren J. Dixon,Christopher I. Harding,Steven V. Ley,D. Matthew G. Tilbrook Chem. Commun., 2003, 468-469
Isoxazole, 5-nitro-3-phenyl-に関する追加情報
Isoxazole, 5-nitro-3-phenyl- (CAS No. 57136-15-9): A Comprehensive Overview of Its Chemical Properties and Emerging Applications
Isoxazole, 5-nitro-3-phenyl-, identified by its CAS number 57136-15-9, is a heterocyclic organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound belongs to the isoxazole class, characterized by a five-membered ring containing one oxygen atom and two carbon atoms, with substituents that can significantly influence its reactivity and biological activity. The nitro and phenyl groups in its molecular structure contribute to its unique chemical properties, making it a versatile intermediate in synthetic chemistry and a potential candidate for various applications in medicinal chemistry.
The structural framework of Isoxazole, 5-nitro-3-phenyl- (CAS No. 57136-15-9) consists of a nitro-substituted isoxazole core attached to a phenyl ring. This configuration endows the compound with distinct electronic and steric properties, which are crucial for its interaction with biological targets. The nitro group, being highly electronegative, introduces a region of electron deficiency in the molecule, while the phenyl ring provides additional aromatic stability and potential for further functionalization.
In recent years, there has been growing interest in exploring the pharmacological potential of isoxazole derivatives. The nitro group in Isoxazole, 5-nitro-3-phenyl- (CAS No. 57136-15-9) has been particularly studied for its ability to participate in redox reactions, which can be exploited in the development of therapeutic agents targeting oxidative stress-related diseases. Additionally, the phenyl ring offers a platform for modulating binding interactions with biological receptors, making this compound a valuable scaffold for drug design.
One of the most promising areas of research involving Isoxazole, 5-nitro-3-phenyl- (CAS No. 57136-15-9) is its application as an intermediate in the synthesis of bioactive molecules. Researchers have leveraged its structural features to develop novel compounds with potential antimicrobial, anti-inflammatory, and anticancer properties. For instance, studies have shown that derivatives of this compound can inhibit the growth of certain bacterial strains by interfering with essential metabolic pathways.
The synthesis of Isoxazole, 5-nitro-3-phenyl- (CAS No. 57136-15-9) typically involves multi-step organic reactions that require precise control over reaction conditions to achieve high yields and purity. Common synthetic routes include condensation reactions between hydroxamic acids and nitrated aromatic compounds, followed by cyclization to form the isoxazole ring. Advances in catalytic methods have further refined these processes, enabling more efficient and sustainable production methods.
The chemical reactivity of this compound makes it an attractive building block for further functionalization. Researchers have explored various strategies to introduce additional substituents or modify existing functional groups, thereby tailoring the properties of the molecule for specific applications. For example, selective reduction of the nitro group can yield amino-substituted isoxazoles, which may exhibit different biological activities compared to their nitro-containing counterparts.
In the realm of medicinal chemistry, Isoxazole, 5-nitro-3-phenyl- (CAS No. 57136-15-9) has been investigated for its potential as an anti-inflammatory agent. Studies have demonstrated that certain derivatives can modulate inflammatory pathways by inhibiting key enzymes such as COX and LOX. These findings highlight the compound's promise as a lead structure for developing novel therapeutics targeting chronic inflammatory diseases.
The role of computational chemistry in studying Isoxazole, 5-nitro-3-phenyl- (CAS No. 57136-15-9) cannot be overstated. Molecular modeling techniques have been employed to predict binding affinities and interactions with biological targets, providing valuable insights into drug design strategies. These computational approaches complement experimental studies by allowing researchers to rapidly screen large libraries of derivatives and identify promising candidates for further investigation.
Recent advancements in green chemistry have also influenced the synthesis of this compound. Efforts are underway to develop more environmentally friendly methods that minimize waste and reduce energy consumption. For instance, solvent-free reactions and catalytic processes have been explored as alternatives to traditional synthetic routes.
The versatility of Isoxazole, 5-nitro-3-phenyl- (CAS No. 57136-15-9) extends beyond pharmaceutical applications into materials science and agrochemicals. Its unique structural features make it suitable for designing molecules with specific optoelectronic properties or biological activities relevant to crop protection agents.
In conclusion, Isoxazole, 5-nitro-3-phenyl- (CAS No. 57136-15-9) represents a fascinating compound with diverse chemical properties and emerging applications across multiple fields. Its potential as a pharmacological intermediate and synthetic building block continues to drive innovation in drug discovery and materials science alike.
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